molecular formula C18H19N3O2S B7711803 N-(2,3-Dimethylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide

N-(2,3-Dimethylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide

Cat. No.: B7711803
M. Wt: 341.4 g/mol
InChI Key: AFBSLVHCTHZCBF-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. The presence of the oxadiazole ring and the thiophene moiety imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Thiophene Moiety: The thiophene ring can be introduced via a coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Formation of the Butanamide Linker: The final step involves the amidation reaction between the oxadiazole-thiophene intermediate and the 2,3-dimethylphenylbutanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents under controlled conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

N-(2,3-Dimethylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.

    Materials Science: Utilized in the development of organic electronic materials, such as organic field-effect transistors and organic light-emitting diodes.

    Organic Electronics: The compound’s electronic properties make it suitable for use in solar cells and other electronic devices.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide depends on its application:

    In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

    In Organic Electronics: The compound’s electronic properties, such as charge mobility and band gap, play a crucial role in its function within electronic devices.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Dimethylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide: can be compared with other oxadiazole derivatives and thiophene-containing compounds.

Uniqueness

    Oxadiazole Derivatives: Compared to other oxadiazole derivatives, this compound’s unique combination of the oxadiazole ring and thiophene moiety provides distinct electronic and chemical properties.

    Thiophene-Containing Compounds: The presence of the oxadiazole ring differentiates it from other thiophene-containing compounds, offering unique reactivity and applications.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-12-6-3-7-14(13(12)2)19-16(22)9-4-10-17-20-18(21-23-17)15-8-5-11-24-15/h3,5-8,11H,4,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBSLVHCTHZCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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